molecular formula C4H7NOS B12916987 N-Ethanethioylacetamide CAS No. 3542-00-5

N-Ethanethioylacetamide

Cat. No.: B12916987
CAS No.: 3542-00-5
M. Wt: 117.17 g/mol
InChI Key: RTMDKYIXNXHUDS-UHFFFAOYSA-N
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Description

N-Ethanethioylacetamide is an organic compound characterized by the presence of both an ethanethioyl group and an acetamide group It is a colorless liquid with a distinct odor and is soluble in water, alcohol, and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethanethioylacetamide can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the reaction of ethanethiol with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Ethanethioylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethioyl derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanethioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethanethioyl derivatives

    Substitution: Various substituted ethanethioylacetamides

Scientific Research Applications

N-Ethanethioylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethanethioylacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethanethioylacetamide is unique due to its combination of an ethanethioyl group and an acetamide group, which imparts specific chemical properties and reactivity

Properties

CAS No.

3542-00-5

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

N-ethanethioylacetamide

InChI

InChI=1S/C4H7NOS/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)

InChI Key

RTMDKYIXNXHUDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)C

Origin of Product

United States

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